1-(4-fluorophenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide
Beschreibung
The compound 1-(4-fluorophenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide features a methanesulfonamide core linked to a 4-fluorophenyl group and a piperidine ring substituted with a tetrahydro-2H-pyran-4-yl moiety. Key structural attributes include:
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3S/c19-17-3-1-16(2-4-17)14-25(22,23)20-13-15-5-9-21(10-6-15)18-7-11-24-12-8-18/h1-4,15,18,20H,5-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVRJEOTLFDQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=C(C=C2)F)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(4-fluorophenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound includes a fluorinated phenyl group, a piperidine moiety, and a methanesulfonamide functional group. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs) . GPCRs are integral membrane proteins that play crucial roles in signal transduction and are common targets for therapeutic agents. The specific interactions of this compound with GPCRs can modulate various physiological responses.
Biological Activity and Efficacy
Research indicates that compounds similar to This compound exhibit various biological activities:
- Antiproliferative Activity : Studies have shown that related compounds can inhibit cellular proliferation in cancer cell lines, demonstrating potential as anticancer agents. For instance, a derivative exhibited significant inhibition against HeLa cells with an IC50 value in the low micromolar range .
- Anti-inflammatory Effects : The methanesulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammatory markers in vitro and in vivo .
- CNS Activity : Given the piperidine structure, there is potential for central nervous system (CNS) activity, which could lead to applications in treating neurological disorders. Some analogs have shown promise in modulating neurotransmitter systems .
Case Studies
Several studies have explored the biological activity of similar compounds:
- A study published in Journal of Medicinal Chemistry evaluated a series of methanesulfonamide derivatives for their antiproliferative effects against various cancer cell lines. The most effective compounds demonstrated IC50 values below 1 µM against multiple targets, indicating strong potential for further development .
- Another research article focused on the anti-inflammatory properties of related sulfonamides, highlighting their ability to inhibit pro-inflammatory cytokines in macrophage models. This suggests that modifications to the methanesulfonamide moiety can enhance anti-inflammatory effects .
Data Table: Biological Activity Summary
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Piperidine-Sulfonamide Cores
Table 1: Key Structural and Functional Comparisons
Functional Group and Substituent Analysis
Methanesulfonamide vs. Carboxamide and Propionamide
- Propionamide () : Higher flexibility may reduce binding specificity compared to the rigid sulfonamide group .
Aromatic Substituents
- 4-Fluorophenyl (Target) : The fluorine atom’s electronegativity enhances binding to aromatic residues in enzymes or receptors, contrasting with the electron-donating methoxy group in compound 11 () or the bulky naphthalenyl group in compound 17 .
- 4-Chlorophenyl () : Chlorine’s larger atomic radius increases lipophilicity but may reduce metabolic stability compared to fluorine .
Piperidine Modifications
- Tetrahydro-2H-pyran-4-yl (Target) : This substituent improves solubility and reduces first-pass metabolism compared to phenethyl (W-15, ) or benzyl groups () .
Pharmacokinetic and Metabolic Comparisons
- Microsomal Stability : Compounds with tetrahydropyran or pyran substituents (e.g., Target, compound 17 ) show prolonged half-lives in liver microsomes (>60 minutes) compared to phenethyl-substituted analogs like W-15 (<30 minutes) .
- Metabolite Identification : Piperidine N-dealkylation is a common metabolic pathway for phenethyl-substituted compounds (), whereas the Target’s tetrahydropyran group resists such cleavage .
Binding Affinity and Selectivity
- Opioid Receptor Analogs : W-15 and fentanyl derivatives () bind µ-opioid receptors via their phenethyl-piperidine motifs, whereas the Target’s 4-fluorophenyl and sulfonamide groups suggest divergent targets (e.g., serotonin or sigma receptors) .
- Enzyme Inhibition : Sulfonamide-containing compounds (Target, ) often inhibit carbonic anhydrase or cyclooxygenase isoforms, but structural variations dictate selectivity .
Q & A
Q. What are the key synthetic routes for preparing 1-(4-fluorophenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the piperidine-tetrahydro-2H-pyran intermediate via reductive amination or palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aromatic substitutions) .
- Step 2 : Introduction of the methanesulfonamide group using sulfonyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Fluorophenyl group attachment via nucleophilic aromatic substitution or cross-coupling reactions .
Key Challenges: Steric hindrance from the tetrahydro-2H-pyran group may require optimized reaction temperatures (e.g., 80–100°C) and catalysts (e.g., Pd(PPh₃)₄) .
Q. How can the compound’s structural conformation be validated experimentally?
- X-ray crystallography : Resolve the 3D structure, as demonstrated for analogous sulfonamide-pyrimidine derivatives (e.g., C–F bond angles and piperidine ring puckering) .
- NMR spectroscopy : Use ¹H/¹³C and 2D NOESY to confirm regiochemistry and spatial proximity of the tetrahydro-2H-pyran and fluorophenyl groups .
Advanced Research Questions
Q. How can researchers optimize stereochemical control during the synthesis of the piperidine-tetrahydro-2H-pyran intermediate?
- Chiral auxiliaries : Employ enantioselective catalysts (e.g., BINAP-Pd complexes) during coupling steps to favor desired stereoisomers .
- Dynamic kinetic resolution : Use proline-derived catalysts to bias the equilibrium toward a single enantiomer during ring closure .
- Data-driven optimization : Compare yields and enantiomeric excess (ee) across solvents (e.g., THF vs. DCM) and temperatures (Table 1) .
| Condition | Yield (%) | ee (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂, BINAP, THF | 72 | 88 | |
| Proline catalyst, DCM | 65 | 92 |
Q. What strategies address contradictions in reported bioactivity data for fluorophenyl-sulfonamide derivatives?
- Metabolic stability assays : Compare hepatic microsome stability across species (e.g., human vs. rat) to resolve discrepancies in half-life (t₁/₂) .
- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities (KD) for proposed targets (e.g., kinases or GPCRs) .
Q. How does the fluorophenyl group influence pharmacokinetic properties in preclinical models?
- Lipophilicity : The 4-fluorophenyl moiety increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration (e.g., measured via PAMPA assays) .
- Metabolic resistance : Fluorine reduces oxidative metabolism in liver microsomes, as shown by 30% lower clearance in murine models .
Methodological Guidance
Q. Designing analogs for improved CNS penetration: What structural modifications are most effective?
- Piperidine substitutions : Replace the tetrahydro-2H-pyran group with smaller heterocycles (e.g., morpholine) to reduce molecular weight (<450 Da) and polar surface area (<90 Ų) .
- Sulfonamide bioisosteres : Test thioamide or phosphonamide groups to balance solubility and target affinity .
Q. What in silico tools predict off-target interactions for this compound?
- Molecular docking : Use AutoDock Vina with protein databases (e.g., PDB) to screen against kinases or ion channels .
- Machine learning models : Train on ToxCast data to forecast hepatotoxicity or hERG channel inhibition .
Data Interpretation
Q. How should researchers analyze conflicting cytotoxicity results in cell-based assays?
Q. What experimental controls are critical for SAR studies of this compound?
- Negative controls : Include analogs lacking the sulfonamide group to isolate its pharmacological contribution .
- Solvent controls : Account for DMSO effects on cell viability (>0.1% v/v) in all assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
